N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O4S2 and its molecular weight is 487.97. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships
Research into compounds similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide often explores their structure-activity relationships (SARs), particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibition. For instance, a study by Stec et al. (2011) on the SARs of PI3K/mTOR dual inhibitors showcased a variety of 6,5-heterocyclic analogues as alternatives to the benzothiazole ring, aiming to enhance metabolic stability and reduce deacetylation (Stec et al., 2011).
Synthesis and Microbial Studies
Another area of research interest involves the synthesis of new pyridine derivatives for antimicrobial studies. Patel and Agravat (2007) synthesized 2-amino substituted benzothiazole derivatives, highlighting the methods to produce these compounds and their potential antimicrobial activities (Patel & Agravat, 2007).
Antimalarial and Anticancer Applications
Compounds with structural similarities to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide have also been explored for their antimalarial and anticancer properties. A theoretical investigation by Fahim and Ismael (2021) into certain sulfonamide derivatives for COVID-19 drug applications utilized computational calculations and molecular docking studies to assess their antimalarial activity and potential efficacy against COVID-19 (Fahim & Ismael, 2021).
Ligand Design and Metal Complexation
The design of ligands derived from acetazolamide and their metal complexes represents another research avenue. Crane et al. (2004) discussed the synthesis of a non-symmetrical compartmental ligand and its cobalt(III) complex, providing insights into ligand structure and potential applications in coordination chemistry (Crane et al., 2004).
Quantum Calculations and Synthesis of Novel Derivatives
Further research by Fahim and Ismael (2019) focused on the synthesis of novel sulphonamide derivatives and their antimicrobial activity, alongside quantum calculations to explore the electronic properties and reactivity of these compounds (Fahim & Ismael, 2019).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S2/c1-30-18-10-9-17(23)21-20(18)25-22(31-21)26(13-15-6-5-11-24-12-15)19(27)14-32(28,29)16-7-3-2-4-8-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEPPVJJOBYUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.